3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Descripción
This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure with a nitrogen atom at position 6. Key substituents include a 4-tert-butyl-1,2,3-triazole group at position 3 and an N-(oxan-4-yl)carboxamide at position 7. The tert-butyl group enhances lipophilicity, while the oxane (tetrahydropyran) moiety in the carboxamide may improve solubility and metabolic stability.
Propiedades
IUPAC Name |
3-(4-tert-butyltriazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-19(2,3)17-12-23(22-21-17)16-10-14-4-5-15(11-16)24(14)18(25)20-13-6-8-26-9-7-13/h12-16H,4-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSOBYNRTXIZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CC3CCC(C2)N3C(=O)NC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 236.36 g/mol. Its structure features a triazole ring, which is significant for its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thereby exerting antifungal effects. The specific compound has shown promising results in preliminary assays against various bacterial strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Moderate inhibition |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The compound's structure suggests potential interactions with cancer cell metabolism pathways. In vitro studies demonstrated that it could induce apoptosis in specific cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF-7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Reduced proliferation |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit key enzymes involved in cellular metabolism.
- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Triazole Derivatives : A comprehensive study analyzed various triazole derivatives for their antibacterial and antifungal activities. The results indicated that modifications on the triazole ring significantly affected potency and selectivity against target pathogens .
- Anticancer Research : Another research focused on the anticancer effects of azabicyclic compounds, revealing that structural variations could lead to enhanced cytotoxicity against cancer cells .
Comparación Con Compuestos Similares
Compound A : 3-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Key Difference : Replaces the N-(oxan-4-yl)carboxamide with a 5-fluoro-2-methoxybenzenesulfonyl group.
- However, reduced solubility compared to the carboxamide derivative may limit bioavailability .
Compound B : tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (Boc-nortropinone)
- Key Difference : Features a 3-oxo group and a tert-butoxycarbonyl (Boc) protecting group.
- Impact : The Boc group facilitates synthetic intermediates, while the oxo group at position 3 eliminates the triazole’s hydrogen-bonding capability. This compound is primarily a precursor in synthesis rather than a bioactive agent .
Compound C : tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Key Difference : Substitutes the triazole with a 4-bromopyrazole moiety.
- Impact : Bromine adds steric bulk and polarizability, enabling cross-coupling reactions for further derivatization. The pyrazole’s reduced aromaticity compared to triazole may alter π-π stacking interactions in target binding .
Functional Group Analysis
| Compound | Position 3 Substituent | Position 8 Substituent | Molecular Weight | Key Property |
|---|---|---|---|---|
| Target Compound | 4-tert-butyl-1,2,3-triazole | N-(oxan-4-yl)carboxamide | ~390 g/mol (est.) | Balanced lipophilicity/solubility |
| Compound A | 4-tert-butyl-1,2,3-triazole | 5-fluoro-2-methoxybenzenesulfonyl | ~450 g/mol (est.) | High binding affinity, lower solubility |
| Compound B | 3-oxo | Boc-carboxylate | 241.28 g/mol | Synthetic intermediate |
| Compound C | 4-bromopyrazole | Boc-carboxylate | 372.26 g/mol | Versatile for further functionalization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
